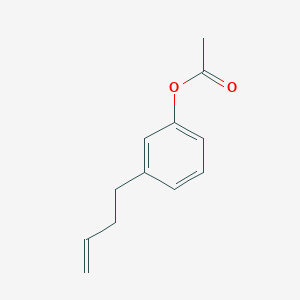

4-(3-Acetoxyphenyl)-1-butene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

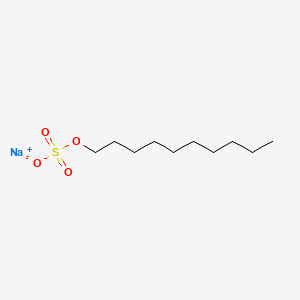

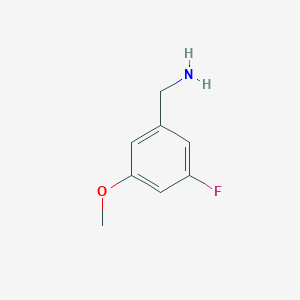

4-(3-Acetoxyphenyl)-1-butene is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Polymer Development and Characteristics

- Polyradicals and Conductivity: A study demonstrated the synthesis of polymers with high spin concentration using a derivative related to 4-(3-Acetoxyphenyl)-1-butene. These polymers exhibited unique chromophore characteristics and varying electrical conductivities, indicating potential applications in electronic materials (Miyasaka, Yamazaki, & Nishide, 2001).

- Regioregular Polythiophene: Another research explored the synthesis of regioregular polythiophene with extended π-conjugation. This highlights the chemical versatility of compounds structurally related to this compound, useful in developing advanced polymeric materials (Miyasaka, Yamazaki, Tsuchida, & Nishide, 2000).

Chemical Reactions and Interactions

- Adduct Formation with DNA: A study focused on the reaction of a compound similar to this compound with deoxyguanosine, forming adducts that could have implications in understanding DNA interactions and potential mutagenic effects (Citti et al., 1984).

- Solvolysis Reactions: Research on solvolysis reactions of related compounds helps in understanding the chemical behavior of tertiary allylic carbocations, which is crucial in organic synthesis and reaction mechanisms (Jia et al., 2002).

Industrial and Environmental Applications

- Exposure Assessment: A study on 1,3-Butadiene, structurally related to this compound, assessed exposure levels in the U.S. population. This is vital for environmental health and safety regulations (Nieto et al., 2021).

- Hydroformylation Processes: The hydroformylation of derivatives of this compound has been studied for its implications in industrial chemical synthesis, showcasing its potential in the production of valuable chemical intermediates (Chansarkar, Kelkar, & Chaudhari, 2007).

Mécanisme D'action

Target of Action

It’s known that similar compounds have shown affinity to heat shock proteins like trap1 . These proteins play a crucial role in maintaining cellular homeostasis and are often implicated in disease states when dysregulated.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, they may inhibit or enhance the function of target proteins, leading to downstream effects on cellular signaling pathways.

Biochemical Pathways

4-(3-Acetoxyphenyl)-1-butene is likely involved in several biochemical pathways due to its potential interaction with various proteins. One such pathway could be the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis .

Pharmacokinetics

Similar compounds, such as boronic esters, are known for their stability and ease of purification . These properties can impact the bioavailability of the compound, influencing its pharmacokinetic profile.

Result of Action

Similar compounds have been used in the synthesis of optically active derivatives, indicating their potential utility in the creation of enantioenriched molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of similar compounds, such as boronic esters, can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability may vary depending on the conditions under which it is stored and used.

Propriétés

IUPAC Name |

(3-but-3-enylphenyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-4-6-11-7-5-8-12(9-11)14-10(2)13/h3,5,7-9H,1,4,6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHDLAFMYGIQKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)CCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641194 |

Source

|

| Record name | 3-(But-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-78-6 |

Source

|

| Record name | 3-(But-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)

![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)